molecular formula H4O7P2SnTc B1234085 Technetium tin pyrophosphate CAS No. 54627-10-0

Technetium tin pyrophosphate

Cat. No.: B1234085
CAS No.: 54627-10-0
M. Wt: 395.59 g/mol
InChI Key: OOBGHFMRNFUUGE-FCHARDOESA-N
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Description

Technetium tin pyrophosphate is a key reagent kit used in nuclear medicine research to prepare the diagnostic radiopharmaceutical Technetium Tc-99m Pyrophosphate (Tc-99m PYP) . The kit contains stannous pyrophosphate, which acts as a reducing agent, allowing the radioactive isotope Technetium-99m to form a stable chelate complex . The primary research value of the resulting compound lies in its affinity for calcium phosphate complexes, driving its application in several key areas of investigative imaging . In studies of bone metabolism, Tc-99m PYP localizes in areas of altered osteogenesis by adsorbing onto the surface of amorphous calcium phosphate and hydroxyapatite crystals, which have a high surface area in actively forming bone . This allows researchers to visualize skeletal abnormalities and areas of increased bone turnover. A significant application is in the study of acute myocardial infarction; after cell death, an influx of calcium leads to the formation of microcrystalline deposits that act as binding sites for Tc-99m PYP, enabling the imaging of necrotic heart tissue . The compound is also utilized in research models for detecting gastrointestinal bleeding, as it has an affinity for red blood cells, allowing for the imaging of blood pools in the GI tract . Furthermore, Tc-99m PYP has emerged as a critical tool in research on transthyretin amyloidosis (ATTR), as it is taken up by the heart in this form of cardiac amyloidosis, helping to distinguish it from other types . This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic use, therapeutic application, or administration to humans.

Properties

CAS No.

54627-10-0

Molecular Formula

H4O7P2SnTc

Molecular Weight

395.59 g/mol

InChI

InChI=1S/H4O7P2.Sn.Tc/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/i;;1+1

InChI Key

OOBGHFMRNFUUGE-FCHARDOESA-N

SMILES

OP(=O)(O)OP(=O)(O)O.[Tc].[Sn]

Isomeric SMILES

OP(=O)(O)OP(=O)(O)O.[99Tc].[Sn]

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Tc].[Sn]

Synonyms

Tc-99m-Sn pyrophosphate
technetium stannous pyrophosphate
technetium Tc 99m stannous pyrophosphate
technetium tin pyrophosphate

Origin of Product

United States

Scientific Research Applications

Medical Imaging Applications

Bone Scanning:
Technetium-99m stannous pyrophosphate is primarily utilized as a bone imaging agent. It is effective in demonstrating areas of altered osteogenesis, which can be critical for diagnosing conditions such as metastatic bone disease or osteomyelitis. The agent is prepared by combining stannous ions with pyrophosphate and technetium-99m, allowing for the visualization of bone metabolism through scintigraphy. The high sensitivity of 99mTc-PYP makes it suitable for detecting abnormalities associated with skeletal disorders .

Cardiac Imaging:
In cardiac diagnostics, 99mTc-PYP is employed to assess myocardial infarction. Studies have shown that this compound can accurately identify areas of myocardial damage, correlating well with clinical findings. For instance, a significant study involving 52 patients indicated that 41 out of 59 clinical events were associated with abnormal 99mTc-PYP scintigraphy results. This method proved particularly effective in detecting transmural and subendocardial myocardial infarcts . Additionally, it has been used to evaluate infective endocarditis, demonstrating abnormal accumulation in affected areas .

Table 1: Summary of Key Applications

Application AreaDescriptionReferences
Bone ImagingUsed for detecting altered osteogenesis and diagnosing bone diseases.
Cardiac ImagingAssists in diagnosing myocardial infarction and evaluating cardiac conditions.
Infective EndocarditisEffective in visualizing lesions associated with bacterial infections in cardiac valves.

Case Studies

Case Study: Myocardial Infarction Detection
In a study involving myocardial scintigraphy using 99mTc-PYP, researchers evaluated patients with suspected acute myocardial infarction. The results demonstrated that the imaging technique was able to identify infarcts with high sensitivity, particularly in cases where traditional methods failed to provide clear results. The correlation between scintigraphy findings and pathological evidence confirmed the reliability of this imaging modality .

Case Study: Aortic Valve Endocarditis
Another significant application was observed in experimental studies on rabbits with induced aortic valve endocarditis. The imaging patterns correlated well with the extent of pathological findings, showcasing the ability of 99mTc-PYP to detect infection-related changes in cardiac tissues effectively .

Potential Cosmetic Applications

Recent research has explored the use of technetium compounds in cosmetic formulations due to their unique properties. While not yet widely adopted, the potential for technetium tin pyrophosphate to function as a stabilizing agent or enhancer in topical applications could open new avenues in cosmetic science . Further studies are needed to assess safety and efficacy in this context.

Comparison with Similar Compounds

Skeletal Imaging Efficacy

Technetium tin pyrophosphate is compared to other bone-seeking agents, including technetium-methylene diphosphonate (MDP) , ethane-1-hydroxy-1,1-diphosphonate (EHDP) , polyphosphate , and pyrophosphate complexes .

Compound Skeletal Concentration (vs. Soft Tissue) Optimal Imaging Time Post-Injection Key Findings
Tc-Sn Pyrophosphate Moderate 3–4 hours Localizes in bone-forming surfaces and osteoclasts; uptake influenced by blood flow and organic matrix .
Tc-MDP High 2 hours Superior skeletal-to-soft tissue ratio; rapid blood clearance .
Tc-EHDP High 3–4 hours Similar skeletal uptake to MDP but slower clearance .
Tc-Polyphosphate Low 4+ hours Poor retention; largely replaced by diphosphonates .

Key Insights :

  • MDP and EHDP (diphosphonates) exhibit higher skeletal specificity than pyrophosphate or polyphosphate due to stable P–C–P bonds .
  • Tc-pyrophosphate’s slower blood clearance delays imaging compared to MDP .

Pharmacokinetics and Biodistribution

Blood Clearance and Excretion:
  • Tc-MDP : Rapid urinary excretion (>90% within 24 hours) .
  • Tc-pyrophosphate : Slower excretion; 24-hour urinary excretion less complete than diphosphonates .
  • Tc-Sn Pyrophosphate : Long-term retention observed in dogs, with minimal fecal excretion .
Target-to-Background Ratios:
  • Myocardial Infarct Imaging: Tc-pyrophosphate shows high infarct-to-normal myocardium ratios (27.9:1) but lower infarct-to-bone ratios (0.4:1), limiting utility near skeletal structures .
  • Bone Imaging : Tc-MDP provides superior target-to-background contrast due to faster soft-tissue clearance .

Chemical Stability and Preparation

Parameter Tc-Sn Pyrophosphate Other Compounds
Reducing Agent Stannous pyrophosphate (Sn₂P₂O₇) Stannous chloride (SnCl₂)
Labeling Efficiency >97% RCP with 25–50 µg Sn₂P₂O₇ ~95% with SnCl₂
Byproducts Minimal hydrolyzed TcO₂ Higher risk of free pertechnetate

Key Findings :

  • Stannous pyrophosphate reduces pertechnetate more effectively than SnCl₂, minimizing unwanted byproducts .
  • Electrolytic reduction (without tin) produces similar complexes but with lower soft-tissue background activity .

Mechanisms of Localization

  • Tc-pyrophosphate : Binds to denatured proteins and organic matrix in damaged tissues (e.g., infarcted myocardium) rather than mineralized bone .
  • Diphosphonates (MDP/EHDP) : Target hydroxyapatite crystals in bone, enabling earlier imaging .
  • Calcium analogs (⁴⁵Ca) : Deposit in mineralized bone, contrasting with pyrophosphate’s organic matrix affinity .

Preparation Methods

Composition of Lyophilized Kits

Each vial contains:

  • Sodium pyrophosphate : 11.9 mg (ligand for 99m^{99m}Tc binding).

  • Stannous chloride dihydrate : 3.2 mg (minimum) as the reductant.

  • Total tin : ≤4.4 mg (expressed as SnCl22_2\cdot2H2_2O).

The lyophilized powder is sealed under nitrogen to prevent oxidation of stannous ions and stored at 2–8°C.

Reconstitution Protocol

  • Addition of sodium pertechnetate : 1–10 mL of sterile 99m^{99m}TcO4_4^- solution (≤3.7 GBq) is injected into the vial.

  • Mixing : The vial is shaken vigorously to dissolve contents, followed by a 5-minute incubation at room temperature.

  • Quality checks : The solution must be clear and free of particulates. Particulate formation indicates improper reduction or contamination, necessitating discard.

Reconstituted kits remain stable for 6 hours at 15–30°C, with radiochemical purity (RCP) ≥90% confirmed via thin-layer chromatography (TLC).

Surface Adsorption Method Using Stannous Ions

An alternative method immobilizes stannous ions on medical-grade catheter surfaces to minimize free tin colloids and enhance labeling efficiency.

Preparation of Stannous-Coated Catheters

  • Adsorption process : A 305-mm butterfly infusion set is flushed with SnCl2_2 solution (25 mg in 10 mL HCl, pH 4).

  • Washing : Residual SnCl2_2 is removed via saline flushes, leaving adsorbed Sn2+^{2+} on the catheter surface.

  • Storage : Catheters are sealed under nitrogen and stored at -20°C for up to 5 weeks without significant Sn2+^{2+} degradation.

Radiopharmaceutical Synthesis

  • Pertechnetate reduction : A solution of sodium pyrophosphate (5 mg/mL) and 99m^{99m}TcO4_4^- (110–185 MBq) is aspirated through the tinned catheter 4–5 times.

  • Complexation : The reduced 99m^{99m}Tc reacts with pyrophosphate within 5 minutes, yielding RCP >95%.

Advantages :

  • Reduced tin colloids : Adsorbed Sn2+^{2+} limits free ion concentration, minimizing colloid formation (<2% vs. 5–10% in traditional kits).

  • Lower ligand requirements : Pyrophosphate concentrations can be reduced by 50% without compromising RCP.

Quality Control and Analytical Considerations

Radiochemical Purity Assessment

MethodSystemAcceptance Criteria
Thin-layer chromatography (TLC)Silica gel, acetone solvent99m^{99m}Tc-pyrophosphate: Rf=0.0R_f = 0.0
Instant thin-layer chromatography (ITLC)Methanol:water (85:15)Free 99m^{99m}TcO4_4^-: Rf=0.8R_f = 0.8

Physicochemical Tests

  • pH : 4.5–7.5 post-reconstitution.

  • Sterility : Membrane filtration (0.22 µm) for bacterial retention.

  • Radionuclidic purity : Gamma spectroscopy to confirm absence of 99^{99}Mo (threshold: <0.15 kBq/MBq 99m^{99m}Tc).

Comparative Analysis of Preparation Techniques

ParameterLyophilized KitSurface Adsorption
Preparation time 10–15 minutes5–7 minutes
Sn2+^{2+} exposure 3.2–4.4 mg0.0082 µmol (1.85 µg)
Colloid formation 5–10%<2%
RCP ≥90%≥95%
Shelf life 12 months (2–8°C)5 weeks (-20°C)

The surface adsorption method offers superior RCP and reduced colloid generation but requires specialized equipment for catheter tinning. Traditional kits remain preferable for clinical settings due to their operational simplicity and longer shelf life.

Recent Advances and Innovations

Recent studies focus on ligand stabilization to prevent 99m^{99m}Tc dissociation during imaging. Coating pyrophosphate with ascorbic acid (0.1% w/v) reduces oxidation, extending in vivo stability by 30 minutes. Additionally, microwave-assisted synthesis (10 seconds at 300W) achieves 98% RCP, though scalability remains unproven .

Q & A

Basic: What is the mechanism by which Technetium-99m tin pyrophosphate targets damaged cardiac tissue?

Technetium-99m tin pyrophosphate (Tc-99m PYP) binds selectively to calcium-rich microcrystalline deposits in necrotic or injured myocardium. This occurs because the pyrophosphate ion in the compound has a high affinity for hydroxyapatite, which is exposed in damaged cardiac cells during acute myocardial infarction (AMI). The stannous (tin) ion acts as a reducing agent, facilitating the binding of technetium to the pyrophosphate ligand. This mechanism enables non-invasive imaging of myocardial damage using single-photon emission computed tomography (SPECT) .

Advanced: What methodological considerations are critical for achieving high radiochemical purity (RCP) in Tc-99m PYP preparation?

Key factors include:

  • Reductant selection : Stannous pyrophosphate (Sn₂P₂O₇) is superior to stannous chloride (SnCl₂), as the latter promotes hydrolyzed technetium ([99mTc]TcO₂) formation, reducing RCP. Evidence shows Sn₂P₂O₇ at 25–50 µg yields RCP >97% without unwanted complexes .
  • Tin-to-technetium ratio : Adjusting tin concentration compensates for variations in pertechnetate ([99mTc]TcO₄⁻) activity, ensuring optimal labeling efficiency .
  • Quality control : Radio-thin-layer chromatography (radio-TLC) at Rf 0.3–0.7 validates purity, distinguishing free pertechnetate from hydrolyzed byproducts .

Basic: What are the primary clinical and research applications of Tc-99m PYP?

  • AMI diagnosis : Localizing infarcted regions by binding to myocardial calcium deposits .
  • Transthyretin amyloid cardiomyopathy (ATTR-CM) : Detecting cardiac amyloid deposits via planar scintigraphy or SPECT, with semiquantitative scoring (e.g., Perugini grade) .
  • Red blood cell labeling : Mapping circulatory disorders through erythrocyte binding .

Advanced: How can researchers resolve discrepancies in labeling efficiency when using different stannous agents?

  • Comparative studies : Directly compare Sn₂P₂O₇ and SnCl₂ under standardized conditions (pH, temperature, incubation time). Sn₂P₂O₇ minimizes hydrolyzed TcO₂ formation .
  • Dose optimization : For low pertechnetate activity, increase tin concentration (e.g., 50 µg Sn₂P₂O₇) to maintain >95% labeling yield .
  • Validation : Use in vitro stability assays (e.g., serum incubation) and in vivo imaging to confirm label retention .

Advanced: What protocols ensure stability and in vivo performance of Tc-99m PYP-labeled compounds?

  • In vitro stability : Incubate labeled erythrocytes or PYP complexes in human serum at 37°C for 4–6 hours; <5% dissociation indicates suitability for clinical use .
  • In vivo validation : Conduct dynamic SPECT imaging in preclinical models (e.g., murine AMI) to track biodistribution and target specificity .
  • Batch consistency : Adhere to pharmacopeial standards (e.g., European Pharmacopoeia 10.0) for pyrophosphate injection preparation .

Basic: What role does stannous pyrophosphate play in the radiolabeling process?

Stannous pyrophosphate serves as a dual-function agent:

Reductant : Converts pertechnetate ([99mTc]TcO₄⁻) from +7 to +4 oxidation state, enabling ligand binding.

Stabilizer : Prevents re-oxidation of technetium and minimizes colloid formation, ensuring high RCP .

Advanced: How do imaging protocols for ATTR-CM differ from AMI using Tc-99m PYP?

  • Timing : For ATTR-CM, imaging occurs 1–3 hours post-injection to allow blood pool clearance, whereas AMI imaging starts earlier (60–90 minutes) .
  • Quantification : ATTR-CM uses heart-to-contralateral lung (H/CL) ratios or Perugini grading, while AMI relies on qualitative visual assessment .
  • Patient selection : ATTR-CM protocols integrate clinical scores (e.g., age, echocardiographic wall thickness) to prioritize high-risk patients .

Advanced: What are the challenges in standardizing Tc-99m PYP kits across laboratories?

  • Reagent variability : Batch-to-batch differences in stannous pyrophosphate purity require strict adherence to pharmacopeial specifications (e.g., CAS 15578-26-4) .
  • Regulatory compliance : Follow USP/NF or European Pharmacopoeia guidelines for injectable formulations, including sterility and endotoxin testing .
  • Inter-institutional calibration : Harmonize SPECT camera settings and quantification software to ensure reproducibility in multicenter studies .

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